Esculin sesquihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

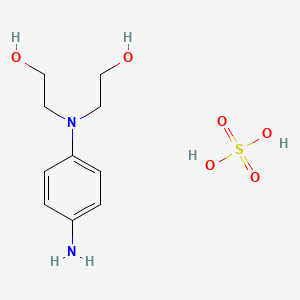

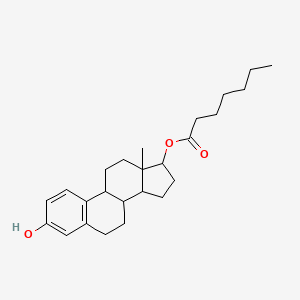

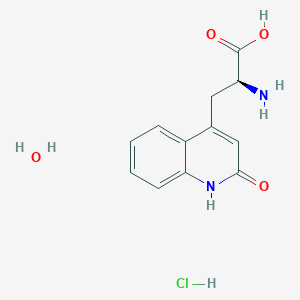

Esculin sesquihydrate, also known as 6,7-dihydroxycoumarin 6-glucoside, is a naturally occurring glycosidic coumarin. It is derived from the horse-chestnut tree (Aesculus hippocastanum) and is known for its blue fluorescent properties. This compound is widely used in various fields due to its antioxidant, anti-inflammatory, and UV-B protective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Esculin sesquihydrate can be synthesized through enzymatic polymerization. One method involves the use of laccase from Trametes versicolor, which catalyzes the oligomerization of esculin in a methanol/water mixture at 20°C . The reaction conditions typically involve a concentration of esculin at 3 g/L and laccase at 3 U/mL .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as the bark of the horse-chestnut tree. The extraction process includes steps like maceration, filtration, and purification to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Esculin sesquihydrate undergoes various chemical reactions, including:

Oxidation: Catalyzed by enzymes like laccase, leading to the formation of oligomers.

Hydrolysis: Enzymatic hydrolysis at the 8-glucose linkage yields esculetin and glucose.

Glycosylation: Formation of glycosidic bonds with other sugar molecules.

Common Reagents and Conditions

Oxidation: Laccase enzyme, methanol/water mixture, 20°C.

Hydrolysis: Enzymes like β-glucosidase, aqueous medium.

Major Products Formed

Oxidation: Oligomers of esculin with C–C and C–O bridges.

Hydrolysis: Esculetin and glucose.

Aplicaciones Científicas De Investigación

Esculin sesquihydrate has a wide range of applications in scientific research:

Mecanismo De Acción

Esculin sesquihydrate exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits enzymes like hyaluronidase and collagenase, thus protecting capillary integrity . It also modulates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements .

Comparación Con Compuestos Similares

Similar Compounds

Esculetin: The aglycone form of esculin, known for its antioxidant and anti-inflammatory properties.

Aesculin: Another glycosidic coumarin with similar properties but different glycosidic linkages.

Uniqueness

Esculin sesquihydrate is unique due to its high solubility in water and its stable fluorescent properties, making it highly valuable in both scientific research and industrial applications .

Propiedades

IUPAC Name |

7-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYPGSKIFJFVDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B7889026.png)

![Disodium [3-[bis(2-chloroethyl)amino-oxomethoxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B7889071.png)

![N-[(E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine](/img/structure/B7889073.png)

![[2-(1H-indol-3-yl)-2-oxoethyl]azanium;chloride](/img/structure/B7889093.png)